

A Comprehensive Technical Guide to 2-Sulfobenzaldehyde Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium 2-formylbenzenesulfonate*

Cat. No.: *B086834*

[Get Quote](#)

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-Sulfobenzaldehyde sodium salt, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and purification, and presents a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

2-Sulfobenzaldehyde sodium salt, also known as **sodium 2-formylbenzenesulfonate**, is a versatile organic intermediate. Its dual functionality, possessing both an aldehyde and a sulfonate group, makes it a valuable reagent in various synthetic applications.^[1] It is recognized for its role in the synthesis of fluorescent dyes, surfactants, and specialty chemicals.^[1]

Quantitative Data Summary

The physical and chemical properties of 2-Sulfobenzaldehyde sodium salt are summarized in the table below, compiled from various sources to ensure accuracy and comprehensiveness.

Property	Value	References
CAS Number	1008-72-6	[2]
Molecular Formula	C ₇ H ₅ NaO ₄ S	[1]
Molecular Weight	208.17 g/mol	[3]
Appearance	White to off-white or beige crystalline powder	[1] [4]
Melting Point	>300°C (decomposes)	[1] [5]
Boiling Point	562.39°C (at 101,325 Pa)	[4] [5]
Solubility	Freely soluble in water (1000 g/L at 25°C); slightly soluble in alcohols.	[1] [5] [6]
pH	~6.5–7.5 (1% solution)	[1]
Purity	≥95.0% to >98.0%	[6]
Stability	Stable under normal storage conditions; hygroscopic and air sensitive.	[1] [4] [5]
InChI Key	ADPUQRRLLAAPXGT-UHFFFAOYSA-M	[1] [6]
Canonical SMILES	C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]	[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2-Sulfobenzaldehyde sodium salt are crucial for its application in research and development. The following protocols are based on established industrial and laboratory methods.

Synthesis of 2-Sulfobenzaldehyde Sodium Salt via Sulfonation

A common industrial method for synthesizing 2-Sulfonylbenzaldehyde sodium salt involves the sulfonation of o-chlorobenzaldehyde.[4] A patented method describes a one-step process using a surfactant as a catalyst, which simplifies the production technique.[3]

Materials:

- o-Chlorobenzaldehyde
- Sodium sulfite (Na_2SO_3)
- Surfactant catalyst (e.g., PEG-600)
- Water (H_2O)
- Autoclave
- Distillation apparatus
- Filtration equipment
- Crystallization vessel

Procedure:

- Charge the autoclave with o-chlorobenzaldehyde, sodium sulfite, the surfactant catalyst, and water. A typical mass ratio is 1 part o-chlorobenzaldehyde to 1.12 parts sodium sulfite and 4 parts water, with the catalyst added in a smaller proportion (e.g., 0.04 parts).[7]
- Heat the mixture in the autoclave to 170°C and maintain this temperature for 10 hours to carry out the sulfonation reaction.[7]
- After the incubation period, cool the reaction mixture to 95°C.[7]
- Transfer the synthesized material to a distillation kettle and perform underpressure distillation to remove a portion of the water.[7]
- Filter the hot solution to remove any mechanical impurities and unreacted salts.[3]

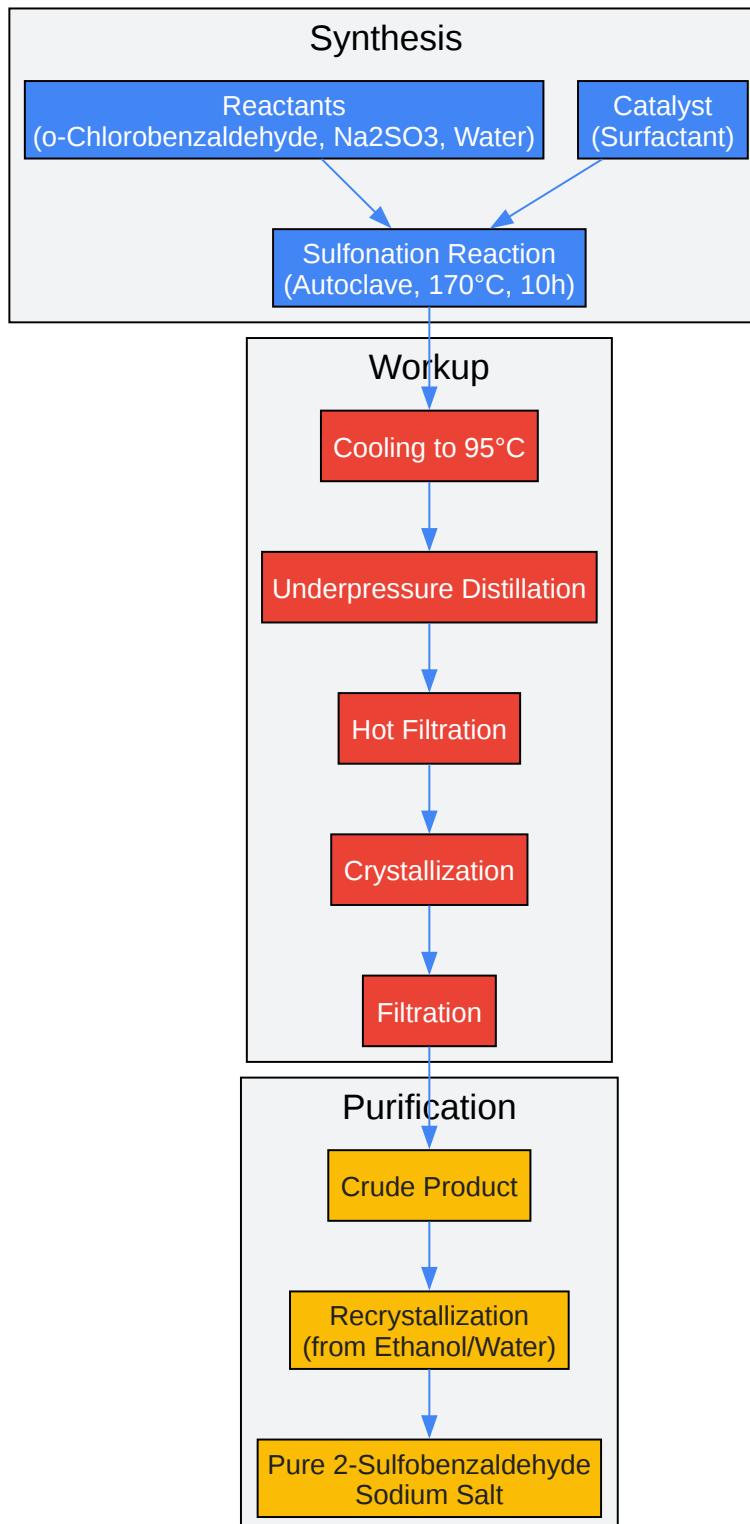
- Cool the filtrate to room temperature to induce crystallization of the 2-Sulfobenzaldehyde sodium salt.[3][7]
- Collect the resulting crystals by filtration.[3]

Purification by Recrystallization

For applications requiring high purity, 2-Sulfobenzaldehyde sodium salt can be further purified by recrystallization.[4]

Materials:

- Crude 2-Sulfobenzaldehyde sodium salt
- Ethanol (EtOH) or Water (H₂O)
- Heating and stirring apparatus
- Filtration equipment


Procedure:

- Extract the crude sodium salt with boiling ethanol.[4]
- Filter the hot solution to remove any insoluble impurities.[4]
- Evaporate the ethanol to dryness.[4]
- Recrystallize the resulting solid from a small volume of water.[4]
- The purified product will form prisms or plates.[4]

Visualizing the Synthesis Workflow

To provide a clear and logical representation of the synthesis and purification process, the following diagram has been generated using the Graphviz DOT language.

Synthesis and Purification of 2-Sulfobenzaldehyde Sodium Salt

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Sulfobenzaldehyde Sodium Salt Online | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers [scimlifify.com]
- 2. Benzaldehyde-2-sulphonic acid sodium salt, 95% 1008-72-6 India [ottokemi.com]
- 3. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 4. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-ホルミルベンゼンスルホン酸 ナトリウム塩 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Sulfobenzaldehyde Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086834#physical-characteristics-of-2-sulfobenzaldehyde-sodium-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com